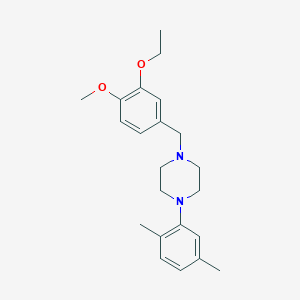acetate](/img/structure/B4922005.png)
ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate, also known as EOPA, is a chemical compound that belongs to the family of coumarin derivatives. EOPA has been widely studied for its potential application in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate is not fully understood. However, studies have suggested that ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate may exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and physiological effects:
ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit tumor growth in animal models. ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has also been found to exhibit anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits in various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate is its potential as a scaffold for the development of new drug candidates. ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has also been found to exhibit a wide range of biological activities, making it a promising compound for further study. However, one of the limitations of ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate is its low solubility in water, which may limit its application in some experiments.
Future Directions
There are several future directions for the study of ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate. One area of research is the development of new ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic benefits of ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate in various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, the mechanism of action of ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate needs to be further elucidated to fully understand its biological effects.
Synthesis Methods
The synthesis of ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate involves the reaction of ethyl phenylacetate with 8-methyl-2-oxo-4-phenyl-2H-chromene-7-carboxylic acid in the presence of a catalyst. The reaction is carried out under reflux in the presence of a dehydrating agent, such as thionyl chloride or phosphorus pentoxide. The resulting product is then purified by column chromatography.
Scientific Research Applications
Ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has been studied for its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has also been found to have potential as a scaffold for the development of new drug candidates.
properties
IUPAC Name |
ethyl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O5/c1-3-29-26(28)25(19-12-8-5-9-13-19)30-22-15-14-20-21(18-10-6-4-7-11-18)16-23(27)31-24(20)17(22)2/h4-16,25H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOQDERHDUSFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4921933.png)
![methyl 4-[(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-1-oxooctahydro-7H-pyrrolo[3,4-g]pyrrolizin-5-yl]benzoate](/img/structure/B4921940.png)


![2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B4921970.png)

![N-benzyl-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4921987.png)
![N-{1-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4921989.png)
![3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4921994.png)
![N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B4921998.png)
![N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]](/img/structure/B4922013.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate](/img/structure/B4922017.png)
